

Spectroscopic Profile of 3-Nitrophthalic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrophthalic anhydride

Cat. No.: B026980

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-nitrophthalic anhydride**, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for scientific professionals.

Molecular Structure and Properties

3-Nitrophthalic anhydride ($C_8H_5NO_5$) is an organic compound with a molecular weight of 193.11 g/mol. [1][2] It typically appears as a yellow, hygroscopic powder. [2] The proper IUPAC name for this compound is 4-nitro-2-benzofuran-1,3-dione. [2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-nitrophthalic anhydride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly found in search results			

¹³C NMR Data

Chemical Shift (ppm)	Assignment
Data not explicitly found in search results	

Note: Specific chemical shift and coupling constant values for ¹H and ¹³C NMR were not readily available in the initial search. Researchers should refer to spectral databases such as SpectraBase for detailed spectra.[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **3-nitrophthalic anhydride** is characterized by the following significant absorption bands.

Wavenumber (cm ⁻¹)	Functional Group Assignment
Specific peak values not explicitly found in search results	C=O (anhydride) stretching, NO ₂ stretching, C-O stretching, aromatic C-H bending

Mass Spectrometry (MS)

The mass spectrum of **3-nitrophthalic anhydride** provides information about its molecular weight and fragmentation pattern.

m/z	Interpretation
193	Molecular ion [M] ⁺
Other significant fragment m/z values not explicitly found in search results	

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility. The following are generalized protocols for the spectroscopic analysis of **3-nitrophthalic anhydride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-nitrophthalic anhydride** is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.^[3] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a Bruker WM-300 or a Varian XL-100.^[2]

Infrared (IR) Spectroscopy

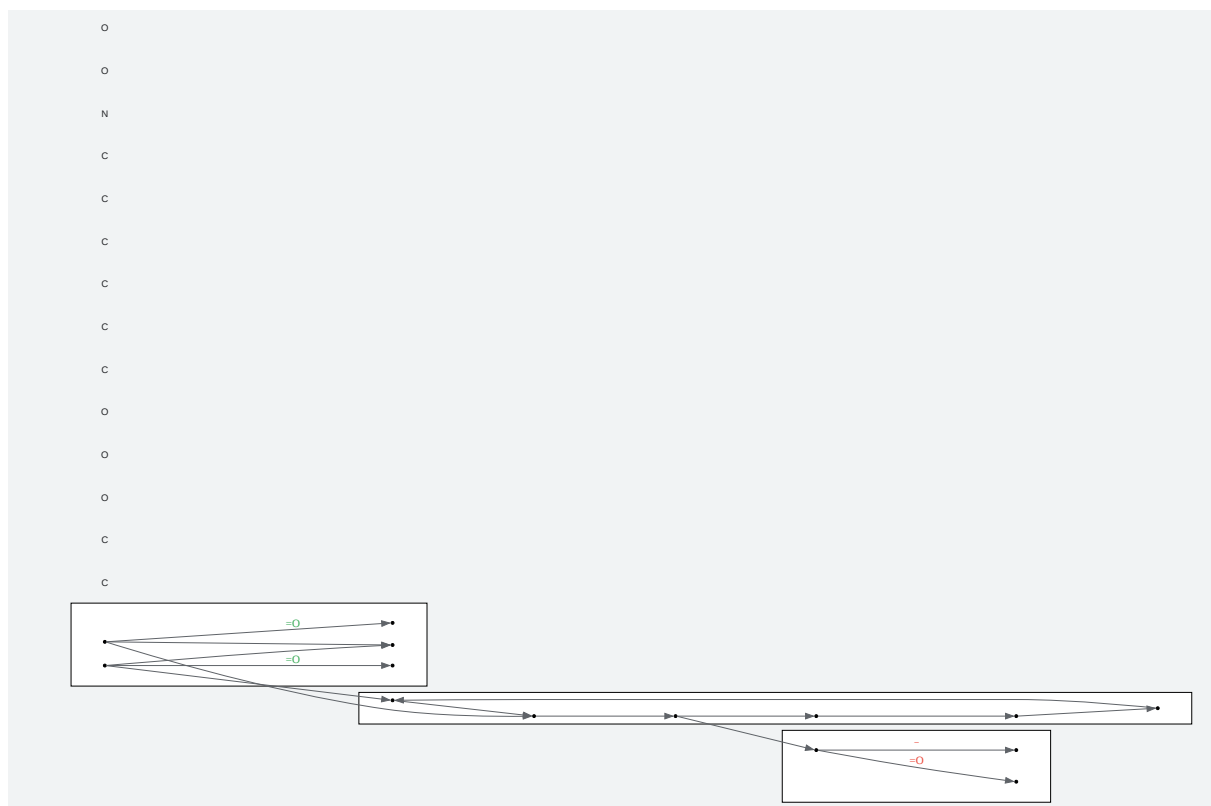
For solid-state analysis, a small amount of **3-nitrophthalic anhydride** is finely ground with potassium bromide (KBr) and pressed into a thin pellet.^[2] The KBr pellet is then placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85, and the spectrum is recorded.^[2] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.^[2]

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For electron ionization (EI), a sample is introduced into the mass spectrometer, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

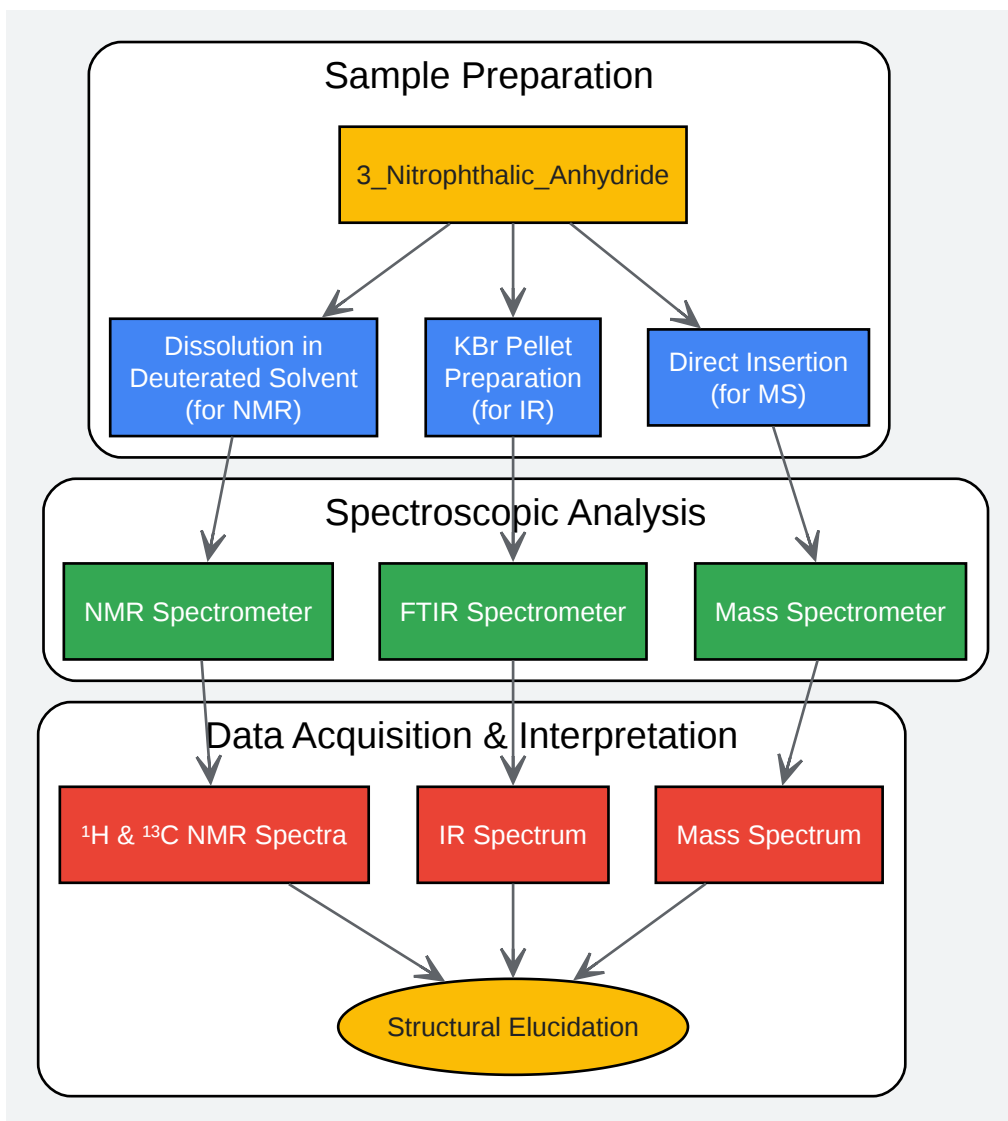
Visualizing the Process

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of **3-nitrophthalic anhydride**.



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Caption: Molecular structure of **3-nitrophthalic anhydride**.



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Caption: General workflow for spectroscopic analysis.

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